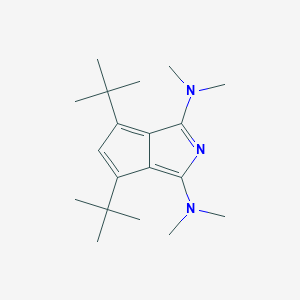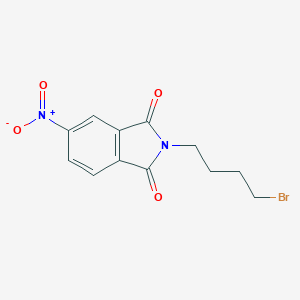
2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of isoindole-1,3-diones, including derivatives similar to the subject compound, has been explored through various methodologies. One notable approach is the palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines, which yields 2-substituted isoindole-1,3-diones in good yields, tolerating various functional groups (Worlikar & Larock, 2008). Additionally, the synthesis of benzo[f]isoindole-4,9-diones from 2,3-bis(bromomethyl)-1,4-dimethoxynaphthalene with primary amines, followed by CAN-mediated oxidation, presents an alternative route for creating closely related compounds (Claessens et al., 2008).
Molecular Structure Analysis
The molecular structure of closely related compounds has been detailed through crystallography, revealing significant information about their spatial arrangement and bonding. For example, the crystal structure of 5-bromo-2-ethylisoindoline-1,3-dione provides insights into the arrangement of atoms and the planarity of the molecule, offering clues to the structure of the subject compound (Liang & Li, 2007).
Chemical Reactions and Properties
Isoindole derivatives participate in various chemical reactions, reflecting their chemical properties. The electrophilic vinyl nitroso compounds, for instance, show reactivity towards indoles and pyrroles, indicating the potential reactivity of the nitro group in the subject compound (Gilchrist & Roberts, 1983). This reactivity is crucial for understanding the chemical behavior of "2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione".
Physical Properties Analysis
The physical properties of isoindole derivatives, such as melting points, solubility, and crystalline structure, play a significant role in their application and handling. For instance, the crystal structure analysis of 5-bromo-2-ethylisoindoline-1,3-dione provides data on its solid-state properties, which can be extrapolated to understand those of the subject compound (Liang & Li, 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability under various conditions, define the potential uses and safety measures for handling "2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione". The polarographic analysis of related compounds, for instance, reveals their electrochemical behavior, which is vital for understanding their redox properties (Browne & Smyth, 1980).
Scientific Research Applications
Chemical Structure and Reactivity
- Isoindole-1,3-dione derivatives exhibit distinct chemical properties that enable their involvement in various types of chemical reactions, including hydrogen bonding and interactions in solid states. These interactions facilitate the formation of molecular chains and sheets, which have implications for material science and crystallography (Glidewell, Low, Skakle, & Wardell, 2005).
Synthetic Methodologies
- Palladium-catalyzed aminocarbonylation of o-halobenzoates with primary amines to produce 2-substituted isoindole-1,3-diones demonstrates a versatile synthetic route for the construction of heterocyclic compounds. This methodology is significant for developing pharmaceuticals and materials science applications (Worlikar & Larock, 2008).
Biological Activities
- Research on isoindole-1,3-dione derivatives explores their potential as ligands for neurotransmitter receptors and enzymes, indicating their utility in designing novel therapeutic agents. These compounds have been evaluated for their interactions with serotonin receptors and phosphodiesterase 10A, suggesting their potential applications in treating psychiatric disorders (Czopek et al., 2020).
Pharmaceutical Applications
- The structural modifications of isoindole-1,3-dione derivatives have been linked to cyclooxygenase inhibitory activity, illustrating their potential in developing anti-inflammatory and analgesic drugs. Research into these compounds' biological properties has highlighted their importance in medicinal chemistry (Szkatuła, Krzyżak, Stanowska, Duda, & Wiatrak, 2021).
Material Science and Catalysis
- Isoindole-1,3-dione derivatives have been utilized as intermediates in organic synthesis, showcasing their role in developing new materials and catalysts. These compounds' chemical versatility underscores their significance in advancing research in chemistry and materials science (Hou et al., 2007).
Mechanism of Action
Target of Action
This compound is a laboratory chemical and is used in the synthesis of other substances
Mode of Action
It’s known that the bromine atom in the compound could potentially undergo nucleophilic substitution reactions, which could be a part of its interaction with its targets .
Pharmacokinetics
As a laboratory chemical, its bioavailability and pharmacokinetic profile would depend on factors such as the route of administration, the dose, and the specific biological context .
Action Environment
The action, efficacy, and stability of 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione could be influenced by various environmental factors . These could include the pH of the environment, the presence of other chemicals, and the specific biological context .
Future Directions
properties
IUPAC Name |
2-(4-bromobutyl)-5-nitroisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4/c13-5-1-2-6-14-11(16)9-4-3-8(15(18)19)7-10(9)12(14)17/h3-4,7H,1-2,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBKILMXULFSRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370780 |
Source


|
| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125207-39-8 |
Source


|
| Record name | 2-(4-Bromobutyl)-5-nitro-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

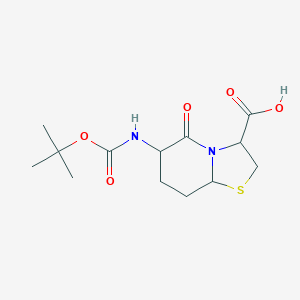
![(6aR)-3-(1,1-Dimethylheptyl)-6abeta,7,8,10aalpha-tetrahydro-1-hydroxy-6,6-dimethyl-6H-dibenzo[b,d]pyran-9-c](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
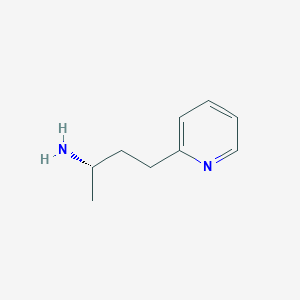
![7,7-Difluoro-1-methylbicyclo[4.1.0]heptane](/img/structure/B39926.png)
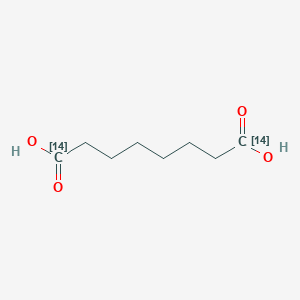
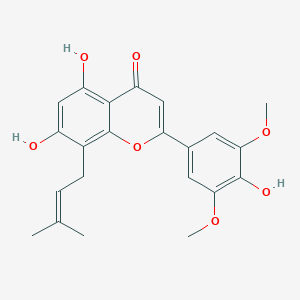


![1-[2-(1H-Indol-3-yl)-ethyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B39937.png)


![Thiazolo[3,2-a]benzimidazole, 8-fluoro-2,3-dihydro-(9CI)](/img/structure/B39947.png)
